molecular formula C19H14FNO2 B3332727 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one CAS No. 917871-47-7

5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one

Cat. No.: B3332727
CAS No.: 917871-47-7
M. Wt: 307.3 g/mol
InChI Key: VLLOJAUCOUYQAT-UHFFFAOYSA-N
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Description

5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one is a fluorinated pyridinone derivative that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a fluorine atom at the 5-position of the pyridinone ring and a diphenylethyl group at the 1-position, making it a unique and valuable chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one typically involves the following steps:

  • Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction of appropriate precursors, such as 5-fluoropyridin-2-carboxylic acid.

  • Introduction of the Diphenylethyl Group: The diphenylethyl group can be introduced via a Friedel-Crafts acylation reaction, using 2-oxo-1,2-diphenylethane as the acylating agent.

  • Fluorination: The fluorination step can be achieved using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran.

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, ethers.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological processes and as a tool for probing molecular interactions.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream biological effects. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

  • 1-(2-Oxo-1,2-diphenylethyl)pyridin-2(1H)-one

  • 5-Fluoro-1-(2-oxo-1-phenylethyl)pyridin-2(1H)-one

  • 5-Fluoro-1-(2-oxo-1-phenylpropyl)pyridin-2(1H)-one

Uniqueness: 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. This fluorine atom can enhance the compound's stability, binding affinity, and overall reactivity.

Properties

IUPAC Name

5-fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO2/c20-16-11-12-17(22)21(13-16)18(14-7-3-1-4-8-14)19(23)15-9-5-2-6-10-15/h1-13,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLOJAUCOUYQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N3C=C(C=CC3=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737275
Record name 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917871-47-7
Record name 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.2 g (4.36 mmol) of 2-bromo-1,2-diphenylethanone and 740 mg (6.54 mmol) of 5-fluoro-2-hydroxypyridine were intimately ground in a mortar, and the mixture was subsequently heated at 120° C. for 2 hours. The still hot, oily mass was dissolved in ethyl acetate. Cooling resulted in the 5-fluoro-1-(2-oxo-1,2-diphenylethyl)-1H-pyridin-2-one in crystalline form, 1.01 g (75%), which was immediately dissolved in 15 ml of methanol. After addition of 340 mg (9.03 mmol) of sodium borohydride, the mixture was left at room temperature for one hour and then diluted with water. The resulting mass of crystals was filtered off with suction. The product contains the diastereoisomeric pyrid-2-one alcohols in the ratio of about 1:2 and was not fractionated further.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one
Reactant of Route 2
5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one
Reactant of Route 3
5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one
Reactant of Route 4
5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one
Reactant of Route 5
5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one
Reactant of Route 6
5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one

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